3-Nitrophenylacetic acid

描述

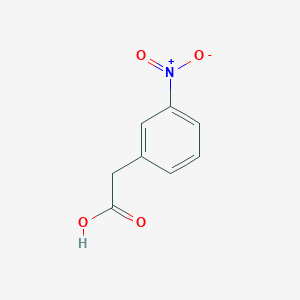

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKHOVCMWXMOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172075 | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-73-2 | |

| Record name | 3-Nitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1877-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Nitrophenylacetic Acid

Established Synthetic Routes and Mechanistic Investigations

Several methods for the synthesis of 3-nitrophenylacetic acid have been reported, each with varying yields and suitability for large-scale production. These routes often involve multi-step processes starting from readily available precursors.

The mechanism of the final hydrolysis step, typically carried out in the presence of a strong acid like sulfuric acid, involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium bisulfate.

The Willgerodt reaction provides a pathway to this compound from the inexpensive starting material, 3-nitroacetophenone. tandfonline.comtandfonline.com The classical Willgerodt reaction involves heating an aryl alkyl ketone with aqueous ammonium polysulfide to form an amide, which is then hydrolyzed to the corresponding carboxylic acid. wikipedia.org However, the traditional high-temperature conditions of this reaction lead to the reduction of the nitro group by sulfur, resulting in a complex mixture and a low yield of only 7% for this compound. tandfonline.comtandfonline.com

Table 1: Comparison of Willgerodt Reaction Conditions for Synthesis of this compound

| Reaction Condition | Starting Material | Reagents | Temperature | Overall Yield | Reference |

| Traditional | 3-Nitroacetophenone | Ammonium Polysulfide | High | 7% | tandfonline.comtandfonline.com |

| Modified | 3-Nitroacetophenone | Sulfur, Morpholine (to form enamine), then Acid Hydrolysis | Low | 41.7% | tandfonline.com |

This compound can be synthesized through the mild oxidation of 4-aminophenylacetic acid using potassium peroxymonosulfate (also known as Oxone®) as the oxidizing agent in acetone. sigmaaldrich.com Potassium peroxymonosulfate is a stable and versatile oxidant. organic-chemistry.org Primary aryl amines are readily converted to nitroso compounds by this reagent. mdma.ch

The nitration of phenylacetic acid can also yield nitrophenylacetic acid isomers. orgsyn.org The direct nitration of phenylacetic acid typically produces a mixture of ortho and para isomers. Subsequent separation and potential oxidation steps would be necessary to obtain the desired 3-nitro isomer, although this is not a preferred direct route.

A common and effective method for preparing nitrophenylacetic acids involves the nitration of benzyl cyanide followed by hydrolysis of the resulting nitrobenzyl cyanide. orgsyn.org The nitration of benzyl cyanide with a mixture of concentrated nitric and sulfuric acids yields a mixture of o- and p-nitrobenzyl cyanide. orgsyn.org

To achieve para-orientation, the nitration of benzyl cyanide can be performed using a mixture of nitric acid and polyphosphoric acid (PPA). researchgate.net The resulting p-nitrobenzyl cyanide can then be hydrolyzed to p-nitrophenylacetic acid using sulfuric acid. orgsyn.orgasianpubs.org While this method is well-established for the para-isomer, obtaining the meta-isomer (this compound) requires starting with a meta-directing group or utilizing specific synthetic strategies that favor meta-substitution.

The hydrolysis of the nitrile group to a carboxylic acid is a standard transformation, often accomplished by heating with a strong acid or base. researchgate.netorgsyn.org For instance, p-nitrobenzyl cyanide can be hydrolyzed to p-nitrophenylacetic acid in high yield (92-95%) by boiling with a mixture of sulfuric acid and water. orgsyn.org

Advanced Synthetic Strategies and Process Optimization

The demand for this compound in various chemical syntheses has necessitated the development of manufacturing processes that are not only efficient and high-yielding but also scalable and cost-effective.

Development of Convenient and Efficient Large-Scale Preparations

Historically, the synthesis of this compound has been approached through several routes, each with significant limitations for large-scale production. One early method involved the hydrolysis of 3-nitrophenylacetonitrile, which is derived from 3-nitrobenzyl chloride. This process is hampered by the high cost of the starting material, 3-nitrobenzyl halides, making it economically unviable for bulk synthesis tandfonline.com.

The Willgerodt reaction, utilizing the inexpensive starting material 3-nitroacetophenone, presents another alternative. However, this method is plagued by a very low yield of only 7% tandfonline.comtandfonline.com.

Table 1: Comparison of Synthetic Routes to this compound

| Starting Material | Key Steps | Reported Overall Yield | Suitability for Large-Scale Preparation |

|---|---|---|---|

| 3-Nitrobenzyl chloride | Conversion to nitrile, then hydrolysis | 38% tandfonline.com | Restricted by high cost of starting material tandfonline.com |

| 3-Nitrobenzaldehyde | Five-step process involving an acid azide (B81097) intermediate | 31% tandfonline.comtandfonline.com | Not suitable due to hazardous intermediate tandfonline.comtandfonline.com |

| 3-Nitroacetophenone | Willgerodt reaction | 7% tandfonline.comtandfonline.com | Low yield tandfonline.comtandfonline.com |

| 3-Nitroacetophenone | Modified Willgerodt reaction (via enamine) | 41.7% tandfonline.com | Convenient and suitable for large quantities tandfonline.com |

Addressing Challenges in Synthetic Yield and Purity

A significant challenge in the synthesis of this compound has been achieving both high yield and high purity, particularly in a large-scale setting. The traditional Willgerodt reaction, for instance, requires high temperatures, which leads to an undesirable side reaction: the reduction of the nitro group by sulfur. This not only lowers the yield of the desired product but also results in a complex mixture of byproducts, making the isolation and purification of this compound difficult tandfonline.comtandfonline.com.

The development of the modified Willgerodt reaction directly addresses these issues. By forming the enamine first and then reacting it with sulfur at a lower temperature, the reduction of the nitro group is minimized. This leads to a cleaner reaction mixture and simplifies the isolation of the intermediate, ultimately improving both the yield and purity of the final this compound product tandfonline.com. Other synthetic routes have also presented purity challenges, such as the formation of dibromo byproducts and the difficulty of achieving complete reaction, which necessitates complex purification steps google.com.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid group and its nitro group.

Esterification and Acylation Reactions via Carboxylic Acid Group

The carboxylic acid group of this compound can readily undergo esterification. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid truman.eduiajpr.com. This is an equilibrium process, and to achieve high yields of the corresponding ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction truman.edu. For nitro-substituted benzoic acids, direct esterification with glycerol has been shown to be effective at temperatures above 100°C with an acid catalyst and an entraining liquid to remove water via azeotropic distillation google.com.

Acylation reactions, such as the formation of amides, can also be achieved through the carboxylic acid moiety. This typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then reacts with an amine. The mechanism for acylation with an acid anhydride involves nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride, followed by the elimination of a carboxylate leaving group youtube.com.

Reduction Reactions of the Nitro Group

The nitro group of this compound is susceptible to reduction, typically yielding the corresponding 3-aminophenylacetic acid. The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the carboxylic acid function.

Borane in tetrahydrofuran (BH₃/THF) is a well-known reducing agent. However, its selectivity in the presence of multiple functional groups can be complex. While BH₃/THF is capable of reducing nitro groups, it is also highly effective at reducing carboxylic acids to primary alcohols jrfglobal.com. In a study involving a substrate with both a carboxylic acid and a nitro group, it was observed that the carboxylic acid was reduced to the corresponding benzyl alcohol jrfglobal.com. This suggests that achieving selective reduction of the nitro group in this compound with BH₃/THF without affecting the carboxylic acid group is challenging. The reagent tends to preferentially reduce the carboxylic acid. Other research has shown that borane complexes can be used for the selective reduction of other functional groups, like nitriles, in the presence of a nitro group, highlighting the nuanced selectivity of this reagent system calvin.edu.

This article details specific chemical transformations and synthetic methodologies involving this compound, focusing on reduction, photodecarboxylation, dimerization, and potential interactions with chloride ions.

Chemical Transformations

Lithium aluminium hydride (LiAlH₄) is a potent and non-selective reducing agent in organic chemistry. When this compound is treated with LiAlH₄, both the aromatic nitro group and the carboxylic acid functional group are susceptible to reduction.

The carboxylic acid moiety (-COOH) is readily reduced to a primary alcohol (-CH₂OH) by LiAlH₄. This transformation proceeds through the formation of an intermediate aldehyde, which is immediately further reduced. Carboxylic acids require strong reducing agents like LiAlH₄ for this conversion; weaker reagents such as sodium borohydride (NaBH₄) are typically ineffective.

Simultaneously, the nitro group (-NO₂) on the aromatic ring is also reduced. The reduction of aromatic nitro compounds with LiAlH₄ can be complex. While aliphatic nitro compounds are typically reduced to primary amines (-NH₂), aromatic nitro compounds can yield different products. Depending on the reaction conditions, the reduction of an aromatic nitro group by LiAlH₄ can lead to the formation of azo compounds through bimolecular reduction pathways. Therefore, the reaction of this compound with LiAlH₄ is expected to be non-selective, yielding a mixture of products resulting from the reduction of both functional groups. The expected product would be 3-aminobenzyl alcohol, though the formation of azo-linked compounds is also a possibility.

The photodecarboxylation of nitrophenylacetate ions in aqueous solutions has been a subject of detailed study. This process involves the cleavage of a carbon-carbon bond upon exposure to light, leading to the release of carbon dioxide (CO₂) and the formation of a carbanion. The efficiency and mechanism of this reaction are highly dependent on the isomeric position of the nitro group on the phenyl ring.

The efficiency of photodecarboxylation, measured by the quantum yield (Φ), varies significantly among the meta, ortho, and para isomers of nitrophenylacetate. The quantum yield represents the number of molecules undergoing a specific reaction for each photon absorbed. Studies have shown that the 3-nitro (meta) and 4-nitro (para) isomers undergo photodecarboxylation with high efficiency. In contrast, the 2-nitro (ortho) isomer exhibits a much lower quantum yield.

Table 1: Quantum Yields for Photodecarboxylation of Nitrophenylacetate Isomers

| Isomer | Position | Quantum Yield (Φ) at 367 nm |

|---|---|---|

| 3-Nitrophenylacetate | meta | ~0.6 |

| 4-Nitrophenylacetate | para | ~0.6 |

| 2-Nitrophenylacetate | ortho | 0.04 |

The proposed mechanism for the photodecarboxylation of nitrophenylacetate ions involves the absorption of a photon, leading to an excited state. This excited state then undergoes decarboxylation, releasing CO₂ and forming a corresponding nitrobenzyl anion. The stability of this resulting carbanion is a key factor in the efficiency of the reaction.

For the ortho and para isomers, the nitro group can effectively stabilize the negative charge of the carbanion intermediate through resonance. This stabilization facilitates the formation of a transient aci-nitro anion, which can be detected spectroscopically.

Aci-nitro anions are transient, colored intermediates formed when the nitrobenzyl carbanion, generated after decarboxylation, rearranges. Flash photolysis studies have successfully identified the spectral signatures of these aci-nitro intermediates for the ortho- and para-nitrophenylacetate ions.

Crucially, no such aci-nitro intermediate is observed during the photolysis of the 3-nitrophenylacetate (meta) ion. Despite the absence of this specific stabilizing intermediate, the meta isomer still exhibits a high quantum yield for photodecarboxylation. This suggests that while the formation of an aci-nitro anion is a key feature for the ortho and para pathways, the meta isomer proceeds efficiently through a mechanism where the nitrobenzyl anion is sufficiently stable to be formed without this specific type of resonance stabilization involving the nitro group.

Aromatic nitro compounds, including this compound, can undergo reductive coupling or dimerization reactions in basic (alkaline) media. When treated with a reducing agent in the presence of a strong base like sodium hydroxide in methanol (B129727), nitroaromatics can form bimolecular products.

The reaction typically proceeds through the reduction of the nitro group to intermediate species like nitroso and hydroxylamine (B1172632) derivatives. These intermediates then condense to form an azoxy compound (e.g., 3,3'-azoxybis(phenylacetic acid)). With stronger reducing conditions or different reagents, the azoxy group can be further reduced to an azo (-N=N-) or even a hydrazo (-NH-NH-) linkage, connecting the two aromatic rings. Reagents like sodium arsenite or glucose in alkaline solutions are known to produce azoxybenzenes from nitrobenzenes. The use of methanolic alkali suggests that the alcohol may act as the reducing agent in this redox process. This type of dimerization is a characteristic reaction of nitroaromatics in basic environments.

The interaction of this compound with chloride ions (Cl⁻) leading to reversible covalent bond formation is not a well-documented or expected reaction under standard conditions. The principles of nucleophilic aromatic substitution (SNAr) govern the reactions of nucleophiles with aromatic rings. For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. The nitro group in this compound does act as a powerful electron-withdrawing group, making the ring electron-deficient and thus more susceptible to attack by a nucleophile.

There must be a good leaving group (such as a halide) attached to the aromatic ring that the nucleophile can displace.

In the structure of this compound, there are no such leaving groups bonded to the phenyl ring; the substituents are hydrogen, a nitro group, and an acetic acid group. Neither hydrogen nor the other groups can be readily displaced by a chloride ion in a nucleophilic substitution reaction. While the nitro group strongly activates the ortho and para positions to nucleophilic attack, the absence of a leaving group at these positions prevents a substitution reaction from occurring. Consequently, a reversible covalent bond formation between the chloride ion and the aromatic ring of this compound is not anticipated based on established SNAr mechanisms. Extensive searches of chemical literature did not yield any specific evidence for this interaction.

Self-Protonation and Reductive Elimination Mechanisms in Electrochemical Studies

The electrochemical reduction of this compound is a multifaceted process that involves intricate mechanisms of self-protonation and subsequent reductive elimination of the nitro group. The presence of both a reducible nitro group and an acidic carboxylic acid group on the same molecule gives rise to unique electrochemical behavior, where the molecule itself can act as a proton source to facilitate its own reduction.

The initial step in the electrochemical reduction of aromatic nitro compounds, such as this compound, typically involves a single electron transfer to form a radical anion. The stability and subsequent reaction pathway of this radical anion are highly dependent on the availability of protons. In aprotic media, the radical anion may be stable and exhibit reversible behavior. However, in the presence of a proton source, a series of rapid protonation and further electron transfer steps ensue.

In the specific case of this compound, the carboxylic acid moiety can serve as an intramolecular proton source. This "self-protonation" mechanism is particularly significant in non-aqueous or low-proton availability media. The acidic proton from the acetic acid group can protonate the initially formed nitro radical anion, leading to a neutral radical species. This is a key step that facilitates the subsequent reduction at less negative potentials compared to nitro compounds lacking an internal proton source.

Following the initial self-protonation and electron transfer, the reaction proceeds through a series of steps that can be collectively described as a reductive elimination pathway, wherein the oxygen atoms of the nitro group are sequentially removed. This process typically involves the formation of nitroso and hydroxylamine intermediates.

Initial Electron Transfer: The nitro group accepts an electron to form a radical anion.

Self-Protonation: The radical anion is protonated by the acidic proton from the neighboring acetic acid group.

Further Reduction and Dehydration: The protonated species undergoes further electron and proton transfers, leading to the formation of a nitroso intermediate with the elimination of a water molecule.

Reduction to Hydroxylamine: The nitroso intermediate is further reduced in a two-electron, two-proton step to form the corresponding hydroxylamine derivative.

Final Reduction to Amine: The hydroxylamine intermediate undergoes a final two-electron, two-proton reduction to yield 3-Aminophenylacetic acid, with the elimination of a second water molecule.

The efficiency and specifics of this mechanism, such as the exact sequence of proton and electron transfers, can be influenced by experimental conditions including the electrode material, solvent, and pH (in aqueous or partially aqueous media).

Detailed electrochemical studies, such as cyclic voltammetry, can provide insights into these mechanistic steps. The voltammetric profile of this compound is expected to show one or more irreversible reduction peaks corresponding to the multi-step reduction of the nitro group. The peak potentials and currents would be dependent on the scan rate and the chemical environment.

Table 1: Postulated Intermediates in the Electrochemical Reduction of this compound

| Intermediate | Chemical Structure | Description |

| This compound Radical Anion | [O2N-C6H4-CH2COOH]⁻• | Formed by the initial one-electron transfer to the nitro group. |

| Phenylnitrosoacetic acid | ON-C6H4-CH2COOH | Formed after a two-electron, two-proton reduction and dehydration. |

| Phenylhydroxylamineacetic acid | HONH-C6H4-CH2COOH | Formed by a subsequent two-electron, two-proton reduction of the nitroso intermediate. |

| 3-Aminophenylacetic acid | H2N-C6H4-CH2COOH | The final product after a total of six electrons and six protons have been transferred. |

Table 2: Representative Cyclic Voltammetry Data for Aromatic Nitro Compounds

The following table presents typical, representative data that might be observed in a cyclic voltammetry experiment for a substituted aromatic nitro compound like this compound in an aqueous buffer. Actual values for this compound may vary based on experimental conditions.

| Parameter | Value | Interpretation |

| Peak Potential (Ep) | -0.7 V vs. Ag/AgCl | Potential at which the rate of reduction of the nitro group is maximal. |

| Peak Current (Ip) | 5 µA | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |

| Ip vs. ν^(1/2) | Linear | Indicates the electrochemical process is controlled by the diffusion of the analyte to the electrode surface. |

| Number of electrons transferred (n) | 4-6 | Corresponds to the reduction of the nitro group to hydroxylamine (4e⁻) or amine (6e⁻). |

This detailed mechanism involving self-protonation highlights the intricate role of molecular structure in directing electrochemical reaction pathways. The ability of this compound to provide its own protons for its reduction is a key feature of its electrochemical behavior and distinguishes it from simple nitroaromatic compounds.

Derivatives of 3 Nitrophenylacetic Acid: Synthesis and Structure Activity Relationships

Design and Synthesis of Novel Derivatives

The strategic functionalization of the 3-nitrophenylacetic acid scaffold has yielded several classes of derivatives with distinct properties. These include modifications to the phenyl ring and the acetic acid moiety, enabling their use as chromophores, photoswitches, and intermediates for biologically active molecules.

Methoxy- and Fluoro-Derivatives of this compound Chromophores

Researchers have synthesized and investigated methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid (mNPA) for their potential as zinc photocages. scribd.compdx.edu These photocages are designed to release zinc ions upon irradiation with light, a process useful in biological studies. pdx.edu The synthesis of these derivatives, such as 2-[bis(pyridin-2-ylmethyl)amino]-2-(4-methoxy-3-nitrophenyl)acetic acid (DPAdeCageOMe) and 2-[bis(pyridin-2-ylmethyl)amino]-2-(4-fluoro-3-nitrophenyl)acetic acid (DPAdeCageF), is more straightforward than that of other chromophores like xanthone-based photocages. pdx.eduresearchgate.net

The introduction of electron-donating groups (EDGs) like methoxy (B1213986) and fluoro groups at the 4-position of the this compound core results in a bathochromic (red-shifted) shift in the maximum absorbance wavelength (λmax) compared to the unsubstituted parent compound. pdx.edu This shift is advantageous for biological applications. pdx.edu Despite this shift, these derivatives maintain comparable quantum yields for photodecarboxylation, the key reaction for releasing the caged ion. scribd.comresearchgate.net DPAdeCageOMe, in particular, shows a high quantum yield and favorable photophysical properties, making it a competitive tool for biological research. pdx.eduresearchgate.net

Table 1: Photophysical Data for m-Nitrophenylacetic Acid (mNPA) Derivatives Measurements obtained in 40 mM HEPES buffer (pH 7.5, 100 mM KCl). Data sourced from scribd.comresearchgate.net.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| DPAdeCageOMe | 347 | Data not available |

| [Zn(DPAdeCageOMe)]+ | 347 | Data not available |

| DPAdeCageF | Data not available | Data not available |

| [Zn(DPAdeCageF)]+ | Data not available | Data not available |

| Hydroxy derivative (3g) | 427 | 2989 |

| Parent compound (3e) | 320 | 356 (at λ350) |

4-Hydroxy-3-nitrophenylacetic Acid and its Isolation from Natural Sources

4-Hydroxy-3-nitrophenylacetic acid has been identified as a naturally occurring compound. Researchers isolated it from a methanol (B129727) extract of yellow mustard seeds, where it contributes to the extract's antibacterial activity against pathogens like Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. nih.gov

In addition to its isolation from natural sources, 4-hydroxy-3-nitrophenylacetic acid can be synthesized in the laboratory. A common synthetic route involves the nitration of 4-hydroxyphenylacetic acid. prepchem.com In this procedure, 4-hydroxyphenylacetic acid is treated with nitric acid in glacial acetic acid at a controlled temperature. prepchem.com The resulting product is then isolated and purified by recrystallization. prepchem.com This compound is also known to be a metabolite of nitrotyrosine that is excreted in urine and has been used in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid. chemicalbook.com

Halogenated Derivatives (e.g., 4-Chloro-3-nitrophenylacetic acid)

Halogenated derivatives of nitrophenylacetic acid are important synthetic intermediates. The synthesis of these compounds often involves multi-step pathways with controlled halogenation and nitration reactions. For example, 2-(4-Fluoro-2-nitrophenyl)acetic acid can be synthesized by the nitration of 4-fluorophenylacetic acid using a mixture of nitric and sulfuric acids. smolecule.com The electron-withdrawing nature of the fluorine atom directs the incoming nitro group to the ortho position. smolecule.com

Similarly, the synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid can be achieved through methods such as the bromination of 2-nitrophenylacetic acid or the reaction of 2-bromo-6-nitrobenzaldehyde (B112248) with malonic acid followed by decarboxylation. evitachem.com

The compound 4-Chloro-3-nitrophenylacetic acid serves as a key intermediate in the synthesis of other derivatives. For instance, it is a precursor for producing 2-(4-Amino-3-nitrophenyl)acetic acid. The synthesis involves the chlorination of this compound to yield the 4-chloro intermediate, which is then subjected to amination.

Azobenzene (B91143) Amino Acid Synthesis for Conformational Switches

This compound is a starting material for the synthesis of specialized azobenzene-containing amino acids, which act as photo-inducible conformational switches in peptides. researchgate.netnih.gov These photoswitches can be incorporated into polypeptide chains using standard solid-phase peptide synthesis techniques. researchgate.netnih.gov The core principle involves the reversible trans-cis isomerization of the azobenzene unit upon irradiation with light of a specific wavelength. researchgate.netnih.gov This isomerization induces a significant and reversible change in the peptide backbone's conformation, allowing for the photocontrol of protein and peptide structures like β-turns and coiled coils. researchgate.netresearchgate.netnih.gov

Amino-Nitrophenylacetic Acid Derivatives (e.g., 2-(4-Amino-3-nitrophenyl)acetic acid)

Amino-nitrophenylacetic acid derivatives are another important class of compounds derived from this compound. 2-(4-Amino-3-nitrophenyl)acetic acid is a nitroaromatic compound with the molecular formula C₈H₈N₂O₄. It serves as a versatile intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and heterocycles.

The synthesis of 2-(4-Amino-3-nitrophenyl)acetic acid begins with this compound, which is first chlorinated to produce 4-chloro-3-nitrophenylacetic acid. The nitro group in this intermediate activates the phenyl ring for nucleophilic aromatic substitution. The 4-chloro intermediate then reacts with aqueous ammonia, typically under high pressure and temperature with a copper catalyst, to introduce the amino group at the 4-position, yielding the final product.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on derivatives of this compound reveal how specific functional groups influence their chemical and biological activities.

For 4-hydroxy-3-nitrophenylacetic acid , which exhibits antibacterial properties, studies have shown that both the hydroxyl and nitro groups are crucial for its activity against E. coli, S. enteritidis, and S. aureus. nih.gov This indicates that the electronic properties and hydrogen-bonding capabilities of these specific substituents on the phenyl ring are directly involved in its mechanism of antibacterial action. nih.gov

In the case of methoxy- and fluoro-derivatives designed as chromophores for photocages, SAR studies focus on their photophysical properties. The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) at the 4-position (para to the acetic acid group) causes a significant red-shift in the absorbance wavelength (λmax) compared to the unsubstituted mNPA. pdx.edu For instance, the hydroxy derivative shows a λmax at 427 nm, while the parent compound's absorbance is at 320 nm. pdx.edu While EDGs lead to this favorable red-shift, only the methoxy derivative (DPAdeCageOMe) retained efficient photodecarboxylation activity, whereas the hydroxy-substituted version was found to be photo-inactive. pdx.edu This highlights a delicate balance between achieving desired absorbance wavelengths and maintaining photoreactivity.

For azobenzene amino acid derivatives used as conformational switches, the structure of the amino acid backbone is critical. A study comparing derivatives based on L-phenylalanine (APhe1, APhe2) with one based on phenylglycine (APgly) in a coiled-coil peptide system showed that the smaller APgly, which lacks a methylene (B1212753) group, was more effective at switching the peptide assembly between different states. nih.gov This suggests that the size and flexibility of the amino acid linker that contains the azobenzene unit are key determinants of its ability to control the conformation of the larger peptide structure. nih.gov

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is significantly modulated by the nature and position of substituents on the aryl ring. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (EWGs) are generally preferred over electron-donating groups (EDGs) for enhanced potency in various biological contexts, including anticryptosporidial and monoamine oxidase (MAO) inhibition activities. nih.gov

For instance, in a series of aryl acetamide (B32628) triazolopyridazines developed for treating cryptosporidiosis, derivatives with EWGs in the 3-position of the phenyl ring, such as a nitro or cyano group, demonstrated notable activity. nih.gov However, potency can be further influenced by the substituent's ability to participate in hydrogen bonding. nih.gov Non-hydrogen-bond-accepting EWGs like trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) at the 3-position resulted in significantly higher potency compared to the 3-nitro and 3-cyano analogs. nih.gov

In the context of 3-arylcoumarin derivatives synthesized from substituted 3-nitrophenylacetic acids, the position of the nitro group on the phenyl ring plays a critical role in determining inhibitory selectivity and potency against MAO-A and MAO-B enzymes. csic.es Studies on 6-methyl-3-nitrophenylcoumarins showed that derivatives with meta- and para-nitro substitutions were potent and selective inhibitors of MAO-B in the low nanomolar range. csic.es In contrast, the ortho-nitro derivative exhibited decreased MAO-B inhibitory activity, a trend consistent with other 3-phenylcoumarin (B1362560) series where ortho-substituents diminish activity. csic.es The introduction of an amino group, by reduction of the nitro group, generally maintained or enhanced this activity, highlighting that both nitro and amino groups are of significant interest in modulating the biological profile of these scaffolds. csic.es

The table below summarizes the inhibitory concentrations (IC₅₀) of selected 3-arylcoumarin derivatives, illustrating the impact of substituent position.

Table 1: Influence of Substituent Position on MAO-B Inhibition

| Compound | Substituent at Position 6 | Substituent on 3-Aryl Ring | IC₅₀ for hMAO-B (µM) |

|---|---|---|---|

| 1 | Methyl | 2-NO₂ | > 10 |

| 2 | Methyl | 3-NO₂ | 0.0102 |

| 3 | Methyl | 4-NO₂ | 0.0069 |

| 5 | Methyl | 3-NH₂ | 0.0075 |

| 6 | Methyl | 4-NH₂ | 0.0062 |

Data sourced from a study on 3-arylcoumarin derivatives. csic.es

Computational Docking Studies with Biological Targets

Computational molecular docking is a valuable tool for predicting the binding conformations and affinities of this compound derivatives with various biological macromolecules, such as DNA and enzymes. jspae.com These in-silico studies provide insights into the intermolecular interactions that govern the biological activity of these compounds. jspae.com

Molecular docking simulations indicate that phenylacetic acid derivatives can interact with DNA, potentially through intercalation, which may disrupt processes like DNA replication and transcription. jspae.com The this compound derivative, in particular, has been shown to form multiple hydrogen acceptor interactions with DNA residues. jspae.com In one study, the derivative (with a docking score of -7.428) formed six hydrogen acceptor interactions involving the oxygen atoms of the nitro and carboxyl groups with DNA residues DG-10, DG-16, and DC-15. jspae.com

In comparison, other derivatives show different interaction patterns. For example, the 3-methoxyphenylacetic acid derivative formed eight interactions, including six hydrogen acceptors and two pi-H interactions, with DNA residues. jspae.com The 3-chlorophenylacetic acid derivative, which showed the most potent inhibitory activity in one study with a docking score of -7.809, engaged in interactions including two hydrogen acceptors, two hydrogen donors, and four pi-H interactions. jspae.com

Table 2: Docking Scores and Interactions of Phenylacetic Acid Derivatives with DNA

| Compound | Docking Score | Number of Interactions | Key Interacting Residues |

|---|---|---|---|

| 3-Chlorophenylacetic acid | -7.809 | 8 | DT |

| This compound | -7.428 | 6 | DG-10, DG-16, DC-15 |

| 3-Hydroxyphenylacetic acid | -7.388 | 6 | DT-19, DC-9, DG-10 |

| 3-Methoxyphenylacetic acid | -7.029 | 8 | DT-19, DC-9, DG-10 |

| 3-Ethylphenylacetic acid | -6.499 | 5 | DG-14 |

Data sourced from computational docking studies. jspae.com

Derivatives of this compound have been identified as potential inhibitors of enzymes like urease through computational docking. jspae.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for various therapeutic applications. jspae.comnih.gov Docking analyses suggest that phenylacetic acid derivatives can bind to the active site of the urease enzyme, primarily through hydrogen bonds and pi-H interactions, thereby blocking substrate access and inhibiting catalysis. jspae.com

The electronic properties of substituents on the phenyl ring significantly influence the interaction potential of this compound derivatives with biological targets. jspae.com The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group (EWG). jspae.com This property is due to the two highly electronegative oxygen atoms bonded to nitrogen, which pull electron density from the benzene (B151609) ring, leading to its deactivation. jspae.com In the context of DNA interaction, this deactivation can reduce the interaction potential. jspae.com However, this effect is partially mitigated by resonance, which stabilizes the ring and still permits interactions to occur. jspae.com

Conversely, electron-donating groups (EDGs), such as a methoxy group (-OCH₃), increase the electron density of the benzene ring. jspae.com This enhanced electron density can strengthen the interaction with biological targets like DNA. jspae.com For example, the 3-methoxyphenylacetic acid derivative showed a robust interaction profile with DNA. jspae.com Similarly, an ethyl group, which is also an EDG, enhances interaction possibilities on the ring. jspae.com This interplay between electron-withdrawing and electron-donating substituents is a key principle in the rational design of derivatives with tailored biological activities. nih.govjspae.com

Applications of 3 Nitrophenylacetic Acid and Its Derivatives in Advanced Materials and Medicinal Chemistry Research

Pharmaceutical and Agrochemical Intermediates

3-Nitrophenylacetic acid is a recognized synthetic intermediate in the chemical industry, valued for its role in constructing a variety of commercially important products. solubilityofthings.comthermofisher.comchemicalbook.com Its functional groups enable it to be a starting point for creating more complex molecules with specific biological activities. solubilityofthings.com

Table 1: Overview of Applications in Pharmaceutical and Agrochemical Synthesis

| Application Area | Role of this compound/Derivatives | Key Research Findings | Relevant Derivatives |

|---|---|---|---|

| Pharmaceuticals | Intermediate for bioactive molecules | Used in developing anti-inflammatory, analgesic, and antimicrobial agents. solubilityofthings.comchemimpex.comsmolecule.com | 4-Chloro-3-nitrophenylacetic acid, (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid |

| Agrochemicals | Precursor for active ingredients | Employed in the formulation of herbicides and pesticides to manage crop threats. chemimpex.comnbinno.comgoogle.com | 4-Chloro-3-nitrophenylacetic acid, o-Nitrophenylacetic acid |

The β-lactam ring is the core structural component of major antibiotic classes, including penicillins and cephalosporins. The synthesis of novel β-lactam derivatives is a significant area of research aimed at overcoming antibiotic resistance. nih.gov While this compound is not a direct precursor in the traditional industrial synthesis of widely known penicillins and cephalosporins, its structural motif is valuable in creating new, synthetic β-lactam-based compounds. Researchers synthesize various derivatives by incorporating different functional groups onto the β-lactam scaffold to explore and identify new pharmacophore requirements for modulating biological targets. nih.govnih.gov This approach allows for the development of next-generation antibiotics and other therapeutic agents built around the versatile β-lactam core.

Research has indicated that derivatives of nitrophenylacetic acid show potential for exhibiting anti-inflammatory and analgesic (pain-relieving) properties. solubilityofthings.comsolubilityofthings.com This has made the compound family a subject of interest in pharmacological and medicinal chemistry research. solubilityofthings.com Specifically, derivatives such as 4-Chloro-3-nitrophenylacetic acid are utilized as key building blocks in the synthesis of pharmaceutical agents designed to have anti-inflammatory and analgesic effects. chemimpex.com The unique functional groups of these derivatives are crucial for achieving the desired biological activity in the final drug molecules. chemimpex.com

Nitrophenylacetic acid and its related compounds are important intermediates in the agrochemical industry. solubilityofthings.com The derivative 4-Chloro-3-nitrophenylacetic acid is used in the formulation and development of herbicides and fungicides. chemimpex.com Similarly, 4-Hydroxy-3-nitrophenylacetic acid is an intermediate in the production of herbicides, fungicides, and insecticides, playing a role in crop protection. nbinno.com The related compound, o-Nitrophenylacetic acid, can also be used to synthesize effective herbicides. google.com These compounds are designed to modify biological pathways in target organisms, providing effective solutions for weed and pest control. chemimpex.com

Beyond its specific roles in the aforementioned categories, this compound is a versatile building block for a wide range of bioactive molecules. solubilityofthings.comchemimpex.combiosynth.com Its structure is a valuable starting point for the synthesis of peptide-based drugs and other complex organic compounds. smolecule.com One notable application is its use in the synthesis of azobenzene (B91143) amino acids, which are molecules that can act as photo-inducible "switches" to control the conformation of polypeptides, offering potential in advanced biochemical research. sigmaaldrich.comsigmaaldrich.com The amino-nitro arrangement found in derivatives is also critical in designing kinase inhibitors, which are a class of drugs often used in cancer therapy.

Applications in Material Science

The utility of this compound extends beyond life sciences into the realm of material science, where it serves as a foundational component for creating new materials with specialized characteristics. solubilityofthings.comsmolecule.com

Derivatives of this compound function as chemical building blocks in the creation of specialty polymers. chemimpex.com These polymers can be designed to have unique properties suitable for various industrial applications. chemimpex.com A specific research example demonstrates the synthesis of novel poly(amide-amide)s containing a bulky tetraphenyl thiophene (B33073) unit. In this process, 4-nitrophenylacetic acid was used as a key reagent to create a dinitro intermediate, which was subsequently reduced and polymerized. lbp.world This highlights how nitrophenylacetic acid derivatives can be incorporated into complex polymer chains to create new materials.

Table 2: Research Findings on Polymer Synthesis Using a Nitrophenylacetic Acid Derivative

| Research Step | Compound/Material Used | Description of Process | Outcome |

|---|---|---|---|

| Monomer Synthesis | 4-nitrophenylacetic acid, 2, 5-bis-(4'-aminophenyl)-3, 4-diphenyl thiophene | The compounds were reacted in N-Methyl-2-pyrrolidone (NMP) and pyridine (B92270) with triphenyl phosphite (B83602) (TPP) as a condensing agent. The mixture was heated to 110 °C for 12 hours. lbp.world | Production of a dinitro (BNTP) product, an intermediate for the final polymer. lbp.world |

| Reduction | Dinitro (BNTP) product, 10% Pd/C, hydrazine (B178648) monohydrate | The intermediate was reduced in the presence of a palladium on carbon catalyst and hydrazine monohydrate in ethanol. lbp.world | Synthesis of the diamine monomer (BATP). lbp.world |

| Polymerization | Diamine monomer (BATP), adipic acid | The diamine was polymerized with a diacid (adipic acid) using a phosphorylation method in a solvent mixture containing lithium chloride. lbp.world | A novel, high-performance poly(amide-amide) with specific thermal and physical properties was successfully prepared. lbp.world |

Furthermore, related compounds like 4-hydroxy-3-nitrophenylacetic acid are central to the development of molecularly imprinted polymers (MIPs). researchgate.net These are highly selective materials designed to bind to a specific target molecule, and they have applications in analytical chemistry for detecting and quantifying chemicals with high accuracy. chemimpex.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-nitrophenylacetic acid |

| 4-Hydroxy-3-nitrophenylacetic acid |

| (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid |

| o-Nitrophenylacetic acid |

| Azobenzene amino acid |

| 2, 5-bis-(4'-aminophenyl)-3, 4-diphenyl thiophene |

| 4-nitrophenylacetic acid |

| Triphenyl phosphite |

| N-Methyl-2-pyrrolidone (NMP) |

| Pyridine |

| 2, 5-Bis-[(4”-nitrobenzyl)-4'-benzamide]-3,4-diphenyl thiophene (BNTP) |

| 2, 5-Bis-[(4”-aminobenzyl)-4'-benzamide]-3, 4-diphenyl thiophene (BATP) |

| Adipic acid |

| Lithium chloride |

| Hydrazine monohydrate |

| Penicillin |

| Cephalosporin |

| Ampicillin |

| Amoxicillin |

| Cefotaxime |

Construction of Photocages for Controlled Release

Photocages are molecules that can temporarily trap a biologically active substance and release it upon exposure to light. Derivatives of this compound (mNPA) have been instrumental in the construction of these light-sensitive systems for the controlled release of ions and molecules.

Researchers have successfully constructed zinc (Zn²⁺) photocages using derivatives of meta-nitrophenylacetic acid (mNPA). pdx.edupdx.eduresearchgate.net These photocages are designed to bind Zn²⁺ ions, rendering them biologically inactive until their release is triggered by light. pdx.edu The core mechanism involves a photodecarboxylation reaction, where irradiation with light causes the loss of a carboxylic acid group as carbon dioxide (CO₂), which in turn reduces the binding affinity of the chelator and releases the Zn²⁺ ion. pdx.edu

Two notable examples are DPAdeCageOMe (2-[bis(pyridin-2-ylmethyl)amino]-2-(4-methoxy-3-nitrophenyl)acetic acid) and DPAdeCageF (2-[bis(pyridin-2-ylmethyl)amino]-2-(4-fluoro-3-nitrophenyl)acetic acid). pdx.eduresearchgate.netresearchgate.net These compounds were developed based on the observation that methoxy- and fluoro-derivatives of mNPA undergo photodecarboxylation with quantum yields comparable to the unsubstituted version but uncage at longer, red-shifted wavelengths. pdx.eduresearchgate.netresearchgate.net The DPAdeCageOMe derivative, in particular, exhibits a high quantum yield and favorable photophysical properties, making it a competitive tool for biological applications. pdx.educhemrxiv.org Its synthesis is also more straightforward compared to other advanced photocages. pdx.eduresearchgate.netchemrxiv.org

The introduction of functional groups, such as methoxy (B1213986) or fluoro groups, to the mNPA chromophore allows for the tuning of photophysical properties. pdx.edu For instance, the methoxy-functionalized DPAdeCageOMe has an absorbance maximum (λmax) at 342 nm, which is significantly red-shifted compared to the parent DPAdeCage and nearly identical to other high-performance photocages. pdx.eduresearchgate.net Upon binding with Zn²⁺, the photocages show a slight blue-shift (hypsochromic shift) in their maximum absorbance. pdx.eduresearchgate.net

Table 1: Photophysical Properties of mNPA-Derived Zinc Photocages

| Compound | λmax (nm) (Apo) | λmax (nm) (Zn²⁺ Complex) | Quantum Yield (Φ) | Source(s) |

|---|---|---|---|---|

| DPAdeCageOMe | 342 | - | High | pdx.edupdx.eduresearchgate.net |

| DPAdeCageF | - | - | Comparable to mNPA | pdx.edupdx.eduresearchgate.net |

| DPAdeCage | - | - | - | pdx.edu |

| XDPAdeCage | 347 | - | High | pdx.edupdx.eduresearchgate.net |

The photolysis of mNPA-based photocages is initiated by irradiation at or near the molecule's maximum absorbance wavelength (λmax). pdx.edu This light exposure triggers a photoreaction that results in the decarboxylation of the acetic acid moiety, releasing it as CO₂. pdx.edu This process transforms the chelator from a 4-coordinate to a 3-coordinate structure, leading to a significant reduction in its binding affinity for Zn²⁺ (a 10⁵-fold reduction) and subsequent release of the ion. pdx.edu The reaction is understood to proceed through the excited triplet state of the molecule. cdnsciencepub.com

Characterization of the byproducts following the photolysis of these photocages has been performed using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS). pdx.edu Analysis of the photolyzed products of mNPA-based photocages reveals the formation of tolyl and aldehyde derivatives. pdx.edu In the case of a related compound, 2-nitro-1,4-phenylenediacetic acid (NPDAC), photolysis leads to a mixture of photoproducts including 4-methyl-2-nitrophenylacetic acid, 2-nitro-p-xylene, and 4-methyl-2-nitrobenzaldehyde. chemrxiv.org The presence of these photoproducts confirms the characteristic photodecarboxylation pathway of meta-nitrophenylacetate compounds. chemrxiv.org

Research in Biological and Biochemical Systems

Derivatives of this compound have also been a subject of interest in biochemical and medicinal research, particularly for their potential biological activities.

Certain derivatives of this compound have demonstrated notable antibacterial properties. Research has focused on understanding their efficacy against various pathogens and the relationship between their chemical structure and biological function.

A methanol (B129727) extract from yellow mustard seeds, found to contain 4-hydroxy-3-nitrophenylacetic acid and sinapic acid, exhibited antibacterial activity against Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. nih.gov Sinapic acid, a related compound also isolated from mustard seeds, was reported to be effective against these same bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.8 to 2.2 mM. tandfonline.com Studies on other derivatives have also shown efficacy. For example, a hybrid of indolin-2-one and nitroimidazole was effective against Staphylococcus aureus strains, and further modifications led to a derivative with remarkable activity against MRSA (methicillin-resistant S. aureus). researchgate.net

Table 2: Antibacterial Efficacy of 4-Hydroxy-3-nitrophenylacetic Acid

| Bacterial Strain | Activity Observed | Source(s) |

|---|---|---|

| Escherichia coli | Antibacterial activity detected | nih.gov |

| Salmonella enteritidis | Antibacterial activity detected | nih.gov |

| Staphylococcus aureus | Antibacterial activity detected | nih.gov |

The antibacterial efficacy of these compounds is closely linked to their molecular structure. nih.gov For 4-hydroxy-3-nitrophenylacetic acid, examination of its structure-activity relationship revealed that the hydroxyl (-OH) and nitro (-NO₂) groups were directly involved in its activity against E. coli, S. enteritidis, and S. aureus. nih.gov The presence of the nitro group is significant as it can influence the compound's reactivity and its interaction with biological targets. In the broader context of related compounds, the position of the nitro group on the aromatic ring can impact antimicrobial activity. For instance, in nitrocinnamic acids, the 4-nitro isomer was found to be more active than the 3-nitro isomer. mdpi.com The development of resistance to existing antibiotics necessitates the design of new derivatives, and understanding these structure-activity relationships is crucial for creating novel agents with a broad antimicrobial spectrum. frontiersin.org

Enzyme Inhibition and Protein Interactions Research

Derivatives of this compound have been a subject of investigation in enzyme inhibition and protein interaction studies. For instance, computational docking studies have suggested that this compound can act as an effective inhibitor of urease enzymes through interactions such as hydrogen bonds and pi-H interactions. jspae.com In these theoretical models, the derivative demonstrated six hydrogen acceptor interactions between the oxygen of the ligand and DNA residues. jspae.com

In a different context, a study on penicillin acylase from Escherichia coli involved an extensive analysis of the binding of various phenylacetic acid derivatives. rcsb.org This research used competitive inhibition assays and X-ray crystallography to measure the relative degree of enzyme inhibition and to determine the structures of the enzyme-ligand complexes. rcsb.org The findings revealed that the size and orientation of the ligands within the active site could cause conformational changes in the binding pocket. rcsb.org

Furthermore, derivatives such as 4-Chloro-3-nitrophenylacetic acid are utilized in biochemical research to study enzyme inhibition and protein interactions, which aids in understanding biochemical pathways. chemimpex.com Other derivatives, like (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid, have been tested for their capacity to inhibit specific enzymes in metabolic pathways. smolecule.com Additionally, quindoline (B1213401) derivatives, which can be synthesized from 2-nitrophenylacetic acid, are treated as enzyme inhibitors. wikipedia.org

Modulation of Plant Physiology

Research has indicated that this compound can influence plant physiological processes. biosynth.com

Studies have shown that this compound can inhibit the production of chlorophyll (B73375) in plants. biosynth.com This effect is linked to its interaction with key components of the photosynthetic machinery. biosynth.com

The inhibitory effect of this compound on chlorophyll production is attributed to its ability to bind reversibly to the photosystem II protein complex in plants. biosynth.com This interaction disrupts the normal function of the photosystem, thereby affecting photosynthesis.

Enhancement of Ice-Nucleation Activity in Microorganisms (e.g., Xanthomonas campestris)

A derivative of this compound, 4-hydroxy-3-nitrophenylacetic acid, has been identified as a compound that can enhance the ice-nucleation activity of the bacterium Xanthomonas campestris. nih.govoup.comtandfonline.comnih.gov This compound was isolated from mustard seeds and was found to be effective at concentrations of 0.1-1 ppm in the cultivation medium. tandfonline.comnih.gov The presence of 4-hydroxy-3-nitrophenylacetic acid leads to the effective expression of both the ice-nucleation-active protein, InaX, and its corresponding mRNA. nih.govoup.comebi.ac.uk This suggests that the compound stimulates the biosynthesis of this specific protein, thereby enhancing the bacterium's ability to act as an ice nucleus. nih.govoup.comebi.ac.uk

| Compound | Microorganism | Effect | Concentration |

| 4-hydroxy-3-nitrophenylacetic acid | Xanthomonas campestris | Enhancement of ice-nucleation activity | 0.1-1 ppm |

Metabolism Studies and Biomarker Research

The metabolism of nitrated compounds is a significant area of research, particularly in the context of identifying biomarkers for various physiological and pathological states.

3-Nitro-4-hydroxyphenylacetic acid (NHPA) is a known metabolite of nitrotyrosine, a marker for nitrative stress. nih.govebi.ac.ukwikipedia.orgportlandpress.comresearchgate.netportlandpress.com Free nitrotyrosine is metabolized in the body and excreted in the urine as NHPA. ebi.ac.ukwikipedia.orghmdb.ca This metabolic link has led to the proposal that urinary NHPA could serve as a time-integrated index of in vivo nitrotyrosine formation. nih.govportlandpress.comresearchgate.netportlandpress.comscispace.com

However, research has shown that NHPA is not exclusively derived from nitrotyrosine metabolism. nih.govportlandpress.comresearchgate.nethmdb.ca It can also be formed through the nitration of para-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine. nih.govportlandpress.comresearchgate.net Studies have demonstrated that this direct nitration of PHPA is the major pathway for NHPA formation, accounting for the majority of NHPA excreted in urine. nih.govportlandpress.com This is significant because the plasma concentration of PHPA is approximately 400-fold higher than that of free nitrotyrosine. nih.govportlandpress.com

In controlled experiments where nitrotyrosine was injected, about 4.3% of the dose was recovered as NHPA in the urine. nih.govportlandpress.com In contrast, when labeled PHPA was administered, approximately 0.23% was recovered as the nitrated form, NHPA. nih.govportlandpress.com Despite the lower conversion percentage, the high circulating levels of PHPA make its nitration the primary source of urinary NHPA. nih.govportlandpress.com

The metabolism of 3-nitrotyrosine (B3424624) to 3-nitro-4-hydroxyphenylacetate has also been observed in cell studies. jneurosci.org In dopaminergic cells, this metabolic conversion has been linked to neurotoxic effects. jneurosci.org

| Precursor | Metabolite | Significance |

| Nitrotyrosine | 3-Nitro-4-hydroxyphenylacetic acid (NHPA) | Minor pathway for NHPA formation. nih.govportlandpress.com |

| para-hydroxyphenylacetic acid (PHPA) | 3-Nitro-4-hydroxyphenylacetic acid (NHPA) | Major pathway for NHPA formation due to high plasma concentration of PHPA. nih.govportlandpress.com |

Role of Nitration of para-Hydroxyphenylacetic Acid in NHPA Formation

3-Nitro-4-hydroxyphenylacetic acid (NHPA) is a urinary metabolite recognized as a marker of nitrative stress. While it is known to be a metabolic product of nitrotyrosine, a significant portion of urinary NHPA originates from the direct nitration of para-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine. hmdb.canih.gov Reactive nitrogen species (RNS), such as peroxynitrite, can nitrate (B79036) tyrosine in proteins to create nitrotyrosine, which is then metabolized to NHPA and excreted in the urine. nih.govnih.gov

However, research has demonstrated that the direct nitration of PHPA is the predominant pathway for NHPA formation. nih.gov This is largely due to the concentration differences in plasma, where PHPA levels are approximately 400 times higher than those of free nitrotyrosine. hmdb.canih.gov Consequently, the nitration of the highly abundant, circulating endogenous PHPA accounts for the majority of NHPA found in urine. hmdb.canih.gov Studies involving deuterium-labeled PHPA confirmed this in vivo pathway; after administering the labeled PHPA, a portion was recovered as deuterated NHPA in the urine. nih.govnih.gov

Further investigations have specified that the primary site of this reaction is the upper gastrointestinal tract. google.com The majority of urinary NHPA is formed through the direct nitration of salivary or gastric PHPA, which is then absorbed and excreted. google.comebi.ac.uk This process is influenced by the acidic environment of the stomach, which can facilitate the nitration of salivary PHPA by salivary nitrite (B80452). ebi.ac.ukacs.org The presence of 4-hydroxyphenylacetic acid (2-10 µM) and nitrite (60-300 µM) in human saliva supports the potential for this reaction to occur when saliva enters the stomach. ebi.ac.uk This localized formation is considered a more significant contributor to urinary NHPA than the nitration of circulating PHPA or the metabolism of nitrotyrosine. google.com The nitration can be enhanced under acidic conditions and in the presence of hydrogen peroxide, often produced by oral bacteria. nih.gov

Table 1: Biochemical Pathways of NHPA Formation

| Pathway | Description | Key Findings | Source |

| Metabolism of Nitrotyrosine | Free nitrotyrosine is metabolized to NHPA, which is then excreted in the urine. | A minor pathway for overall urinary NHPA. Following injection, only 4.3% of nitrotyrosine was recovered as NHPA. | hmdb.canih.govnih.gov |

| Nitration of para-Hydroxyphenylacetic Acid (PHPA) | Direct nitration of the tyrosine metabolite PHPA by reactive nitrogen species. | The major pathway for NHPA formation due to the ~400-fold higher plasma concentration of PHPA compared to free nitrotyrosine. | hmdb.canih.govnih.gov |

| Nitration of Salivary/Gastric PHPA | Nitration of PHPA present in saliva and the stomach, which is then absorbed and excreted. | Determined to be the primary source of urinary NHPA, especially in the context of certain infections like H. pylori that increase RNS. | google.comebi.ac.uk |

Correlation with Oxidative and Methylated DNA Lesions

The presence of NHPA, as a marker of nitrative stress, has been linked to cellular damage, including lesions in DNA. Research has established a significant correlation between urinary levels of NHPA and biomarkers for both oxidative and methylated DNA damage. acs.orgnih.gov

In a study involving 65 healthy subjects, urinary concentrations of NHPA and its precursor 3-nitrotyrosine (3-NTYR) were measured and compared with levels of specific DNA lesions. acs.orgnih.gov The results showed a strong positive correlation between NHPA levels and the concentrations of oxidative DNA lesions, namely 8-oxo-7,8-dihydroguanine (8-oxoGua) and 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodGuo). acs.orgnih.gov This finding provides clear evidence of a relationship between nitrative stress, indicated by NHPA, and oxidative stress leading to DNA damage. acs.org

Furthermore, the same study demonstrated a correlation between NHPA and methylated DNA lesions, specifically N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA). acs.orgnih.gov This suggests that the reactive species involved in the nitration of PHPA may also contribute to DNA methylation events. Interestingly, no correlation was found with N-nitrosodimethylamine (NDMA), indicating that NDMA may not be a suitable biomarker for the N-nitroso compounds induced by reactive nitrogen species. acs.orgnih.gov

Computational docking studies have also explored the interaction between this compound and DNA. These studies show that the molecule can form hydrogen acceptor interactions with DNA residues. jspae.com The electron-withdrawing properties of the nitro group on the benzene (B151609) ring, however, may deactivate the ring and reduce its potential for interaction with DNA compared to other derivatives. jspae.com

Table 2: Correlation of Urinary NHPA with DNA Lesions in Healthy Subjects

| DNA Lesion Type | Specific Biomarker | Correlation with NHPA | Implication | Source |

| Oxidative | 8-oxo-7,8-dihydroguanine (8-oxoGua) | High | Demonstrates a direct relationship between nitrative and oxidative stress. | acs.orgnih.gov |

| Oxidative | 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodGuo) | High | Reinforces the link between RNS activity and oxidative DNA damage. | acs.orgnih.gov |

| Methylated | N7-methylguanine (N7-MeG) | Correlated | Suggests RNS may induce DNA methylation in addition to nitrative damage. | acs.orgnih.gov |

| Methylated | N3-methyladenine (N3-MeA) | Correlated | Further supports the connection between nitrative stress and DNA methylation. | acs.orgnih.gov |

Analytical Methodologies for Detection in Biological Samples (e.g., LC-MS/MS)

The accurate quantification of NHPA in biological samples is crucial for its use as a biomarker. Several analytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent and highly sensitive technique. acs.orgnih.gov

A definitive LC-MS/MS-based method has been established for the simultaneous measurement of NHPA and 3-NTYR in human urine. acs.orgnih.gov This method involves several key steps to ensure accuracy and precision. Initially, stable isotope-labeled internal standards are added to the urine samples. acs.org This is followed by a purification and enrichment stage using manual solid-phase extraction (SPE) and HPLC fractionation, which prepares the sample for the final analysis by online SPE LC-MS/MS. acs.orgnih.gov

The performance of this LC-MS/MS method has been rigorously validated. acs.orgnih.gov It demonstrates high sensitivity, with limits of quantification (LOQ) in urine reported as 2.5 pg/mL for NHPA and 3.1 pg/mL for 3-NTYR. acs.orgnih.gov The method is also highly precise, with inter- and intraday imprecision being less than 15%. acs.orgnih.gov Furthermore, it shows excellent recovery rates, with the mean relative recovery of NHPA in urine being between 90% and 98%. acs.orgnih.gov

Other analytical techniques have also been employed for the detection of NHPA and related compounds. These include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with electrochemical detection. nih.govnih.gov To enhance detection sensitivity in LC-MS analysis, derivatization of target molecules is a common strategy. For related short-chain fatty acids and organic acids, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to improve chromatographic separation and detection sensitivity. nih.govshimadzu.com

Table 3: Performance Characteristics of an LC-MS/MS Method for NHPA Detection in Urine

| Parameter | Value/Description | Significance | Source |

| Technique | Online Solid-Phase Extraction Liquid Chromatography-Tandem Mass Spectrometry (Online SPE LC-MS/MS) | Provides high selectivity and sensitivity for complex biological matrices like urine. | acs.orgnih.gov |

| Sample Preparation | Addition of stable isotope-labeled internal standards, manual SPE, and HPLC fractionation. | Ensures accurate quantification and removes interfering substances. | acs.orgnih.gov |

| Limit of Quantification (LOQ) | 2.5 pg/mL | Allows for the detection of very low, basal levels of NHPA in biological fluids. | acs.orgnih.gov |

| Precision | <15% (Inter- and Intraday Imprecision) | Demonstrates the method's high reproducibility and reliability over time and across different batches. | acs.orgnih.gov |

| Recovery | 90–98% (Mean Relative Recovery) | Indicates that the extraction and analysis process is highly efficient, with minimal loss of the analyte. | acs.orgnih.gov |

Computational Chemistry and Modeling Studies

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a biological macromolecule like a protein or DNA. This method is crucial for understanding potential binding modes, affinities, and specificities.

Studies have employed molecular docking to investigate the interaction of 3-Nitrophenylacetic acid with various biological targets. In one such study, its derivative was docked with a DNA macromolecule, yielding a docking score of -7.428. jspae.com The simulation revealed six hydrogen acceptor interactions between the oxygen atoms of the ligand and specific DNA residues (DG 10, DG 16, DC 15). jspae.com The electron-withdrawing properties of the nitro group on the phenyl ring were noted to influence the interaction potential with the DNA target. jspae.com

In another investigation, this compound (referred to as 3NPA) was used as a photo-caged molecule to study the catalytic pathway of Carbonic Anhydrase II (CAII). nih.gov Docking simulations indicated that 3NPA binds within the active site cavity of the enzyme, stabilized by interactions with active-site residues and the catalytic Zn2+ ion. nih.gov These computational predictions are essential for interpreting experimental results and understanding how small molecules interact with complex biological systems.

| Ligand | Target Macromolecule | Docking Score | Key Interactions |

| This compound derivative | DNA | -7.428 | 6 hydrogen acceptor interactions with DG 10, DG 16, DC 15 residues. jspae.com |

| This compound (3NPA) | Carbonic Anhydrase II (CAII) | Not specified | Binds within the active site cavity, interacting with residues and the Zn2+ ion. nih.gov |

Quantum Chemical Electronic Structure Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods can predict molecular orbitals, charge distributions, and reactivity, providing a fundamental understanding of a compound's chemical behavior.

For derivatives of this compound (mNPA), electronic structure calculations have been performed to understand their photophysical properties. pdx.edu Using Density Functional Theory (DFT), the structures of mNPA chromophores were optimized, and their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—were visualized. pdx.edu These calculations revealed that the LUMOs are localized around the nitro group and the phenyl ring, which is a common feature in studies of mNPA chromophores. pdx.edu This information is critical for predicting the electronic transitions that occur upon photo-irradiation. pdx.edu Similar quantum chemical calculations on related isomers like 4-nitrophenylacetic acid have been used to determine local reactivity through the calculation of Fukui functions and to perform natural bond orbital (NBO) analysis. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Validation

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and vibrational frequencies of molecules. These theoretical predictions can be compared with experimental data, such as that from X-ray crystallography and infrared (IR) spectroscopy, to validate molecular structures.

DFT calculations have been instrumental in studies involving this compound and its derivatives. For example, after the photolysis of 3NPA to induce a reaction in the active site of Carbonic Anhydrase II, DFT calculations were performed to evaluate the relative stability of the resulting bicarbonate configuration. nih.gov The calculations confirmed that the experimentally observed structure corresponded to a minimum on the potential energy surface, thus validating the finding. nih.gov

Furthermore, DFT is a recommended method for resolving ambiguities in spectroscopic data for nitro-aromatic acetic acids. By comparing experimental IR stretching frequencies with those predicted by DFT calculations, researchers can validate the assignment of specific vibrational modes. Similarly, comparing optimized bond lengths and angles from DFT simulations with crystallographic data provides a robust method for structural validation.

Molecular Dynamics Simulations in Drug Discovery

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. In drug discovery, MD is used to study the stability of ligand-protein complexes, explore conformational changes, and refine docking results. mdpi.comnih.gov

In the context of this compound derivatives, MD simulations have been applied to understand complex processes. For instance, MD simulations have been used to investigate the interactions involved in the formation of molecularly imprinted polymers designed for the selective recognition of 4-hydro-3-nitrophenylacetic acid. researchgate.net These simulations reveal the interplay between functional monomers and the template molecule, which is crucial for designing effective polymers. researchgate.net

While direct, extensive MD simulation studies on this compound itself are not widely detailed in the provided context, the methodologies are standard in the field. For related compounds and systems, MD simulations are used to validate docking outcomes and explore the stability of interactions over time, such as in studies of polyphenols binding to the SARS-CoV-2 protease. nih.gov Such simulations are essential for understanding the dynamic nature of molecular recognition, which is a key aspect of drug discovery and development. mdpi.com

Environmental Chemistry and Degradation Studies

Behavior and Fate in Environmental Media (e.g., Soil, Water)

3-Nitrophenylacetic acid (3-NPAA) is a chemical compound whose behavior in the environment is of interest due to its use in various industrial syntheses and its potential as a pollutant. solubilityofthings.com Its fate in environmental media such as soil and water is governed by its physicochemical properties and susceptibility to degradation processes.

In Soil:

In Water:

In aqueous environments, the solubility and stability of this compound are key determinants of its environmental fate. solubilityofthings.com It is moderately soluble in water, and its solubility can be influenced by pH and temperature. solubilityofthings.comchemicalbook.com In aqueous solutions, 3-nitrophenylacetate ions can undergo photodecarboxylation when exposed to ultraviolet light, particularly at a wavelength of 367 nm, with a quantum yield of approximately 0.6. acs.org This photochemical instability suggests that sunlight can play a significant role in its degradation in surface waters. acs.org The undissociated acid form is more photochemically stable than its corresponding ion. acs.org

The stability of similar compounds, such as (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, is pH-dependent, showing stability in acidic to neutral conditions (pH 4-6) and degradation at alkaline pH (>8). This suggests that the environmental persistence of 3-NPAA in water bodies can vary significantly with the pH of the water.

Degradation Pathways and Byproducts

The degradation of this compound in the environment can occur through both abiotic and biotic pathways.

Abiotic Degradation:

Photodegradation: As mentioned earlier, a primary abiotic degradation pathway for 3-nitrophenylacetate ions in water is photodecarboxylation. acs.org Upon irradiation, it decomposes, leading to the formation of carbon dioxide and a nitrobenzyl anion. acs.org In the case of this compound, photolysis can lead to the formation of 3-nitrotoluene (B166867) as a major product. rsc.org Other potential photoproducts that have been observed from the decomposition of a similar compound, 4-methyl-2-nitrophenylacetic acid, include 4-methyl-2-nitrobenzaldehyde. coudert.name

Biotic Degradation:

Microbial degradation is a crucial process for the removal of nitroaromatic compounds from the environment. researchgate.netoup.com Several microorganisms have been identified that can degrade nitroaromatic compounds through oxidative or reductive pathways. researchgate.netoup.com